1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Overview
Description
1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid are carbonyl compounds, specifically aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as key intermediates in metabolic pathways.
Mode of Action
this compound interacts with its targets through a process known as imine formation . This process involves the nucleophilic addition of the carbonyl group to form an imine, a compound with a C=N function . The reaction is acid-catalyzed and reversible .
Biochemical Pathways
The compound affects the biochemical pathways involving carbonyl compounds. It participates in the formation of imines, which are crucial intermediates in various biochemical reactions . The overall result of an enamine reaction is the Michael addition of a ketone as donor to an α,β-unsaturated carbonyl compound as acceptor, yielding a 1,5-dicarbonyl product .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the transformation of carbonyl compounds. The compound forms imines, which can participate in further reactions and influence various biochemical processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH must be carefully controlled for reactions that form imine compounds At low pH, most of the amine reactant will be tied up as its ammonium conjugate acid and will become non-nucleophilic .
Properties
IUPAC Name |
1-[2-(ethylcarbamoylamino)ethyl]-2-methylbenzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-3-15-14(21)16-6-7-18-9(2)17-11-8-10(13(19)20)4-5-12(11)18/h4-5,8H,3,6-7H2,1-2H3,(H,19,20)(H2,15,16,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPWNYRQCSIZRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN1C(=NC2=C1C=CC(=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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